5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
Description
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a quinoline derivative characterized by a chloro substituent at position 5, a morpholino group connected via a methylene bridge to position 7, and a 4-(trifluoromethyl)phenyl moiety. This compound belongs to a class of 8-hydroxyquinoline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The morpholino group enhances hydrophilicity, while the trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, influencing both physicochemical properties and biological interactions .
Properties
IUPAC Name |
5-chloro-7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O2/c22-17-12-16(20(28)18-15(17)2-1-7-26-18)19(27-8-10-29-11-9-27)13-3-5-14(6-4-13)21(23,24)25/h1-7,12,19,28H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMAPEYTCJBJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for various cellular processes such as proliferation and apoptosis .
- Antitumor Activity : In vitro studies suggest that derivatives of quinoline can induce apoptosis in cancer cells by activating specific signaling pathways .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, potentially making them useful in treating infections .
Anticancer Activity
A study investigated the anticancer effects of quinoline derivatives, including those with morpholine substituents. The results indicated that these compounds could inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through caspase activation .
Antimicrobial Effects
Another study focused on the antimicrobial properties of quinoline derivatives. The results showed that 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
Table 1: Biological Activities of 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM | |
| Antimicrobial | Disk Diffusion | Zone of Inhibition = 20 mm (E. coli) | |
| Protein Kinase Inhibition | Enzyme Assay | IC50 = 10 µM |
Case Study 1: Anticancer Potential
In a controlled study, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis. The study concluded that the compound holds promise as a potential therapeutic agent for breast cancer .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values lower than those of traditional antibiotics such as penicillin and ampicillin, suggesting its potential use in treating resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects at Position 7: The morpholino group (as in the target compound) improves hydrophilicity compared to hydrophobic groups like 4-phenylpiperazine . Replacement with fluorobenzylamino (Q-4) enhances cytotoxicity, suggesting that amine substituents influence anticancer activity .
In compound 30, a similar trifluoromethyl-substituted aryl group correlates with high yield (90%) and cytoprotective activity .
Synthetic Efficiency: Simple methylene-linked morpholino derivatives (e.g., 5b) achieve higher yields (85%) compared to complex aryl-substituted analogs (e.g., compound 27 in , 15% yield), indicating steric and electronic challenges in introducing bulky substituents.
Biological Activity Trends: Morpholino derivatives (e.g., Q-2 in ) show moderate cytotoxicity, while fluorinated analogs (Q-4) exhibit enhanced potency, highlighting the role of halogenation in activity modulation . Antiangiogenic activity in compound 18 suggests that phenyl-substituted morpholino derivatives may target endothelial cell proliferation pathways.
Research Findings and Implications
- Anticancer Potential: The trifluoromethylphenyl-morpholino combination in the target compound may synergize to disrupt cancer cell signaling, as seen in related 8-hydroxyquinoline Mannich bases .
- Synthetic Challenges : The introduction of 4-(trifluoromethyl)phenyl via Mannich reactions requires optimized conditions (e.g., microwave-assisted synthesis) to improve yields .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., CF₃) enhance stability and target affinity. Morpholino improves solubility, balancing the lipophilicity of the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
